molecular formula C20H21FN2O4S B4586464 N-(4-fluorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide

N-(4-fluorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide

Cat. No.: B4586464
M. Wt: 404.5 g/mol
InChI Key: UZGXHBRBKLSXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide is a useful research compound. Its molecular formula is C20H21FN2O4S and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.12060649 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligands for Peripheral Benzodiazepine Receptor

One significant application involves the synthesis and evaluation of potent radioligands for peripheral benzodiazepine receptors (PBR). Studies have developed compounds like [18F]FMDAA1106 and [18F]FEDAA1106, showcasing their potential in imaging and diagnosing neurological disorders through positron emission tomography (PET) imaging. These compounds bind to PBRs in the brain, indicating their utility in studying brain diseases and injuries (M. Zhang et al., 2003; Ming-Rong Zhang et al., 2005).

Corrosion Inhibition

The compound's analogues have also found applications in the field of materials science, particularly in corrosion inhibition. Mannich bases related to the chemical structure of N-(4-fluorophenyl)-2-[2-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]acetamide have demonstrated significant inhibitory effects on the corrosion of mild steel in acidic environments. This suggests their potential in protecting metals from corrosion, which is crucial for extending the lifespan of metal components in various industrial applications (A. Nasser & M. A. Sathiq, 2017).

Fluorogenic Acetoxymethyl Ethers

Further, derivatives of phenolic compounds related to the core structure of this compound have been explored for their potential in developing fluorogenic acetoxymethyl ethers. These compounds are profluorophores that become fluorescent upon enzymatic activation, offering applications in biochemical and biological imaging to study various biological processes and diseases (Chemical science, 2011).

Gastrokinetic Agents

Additionally, compounds with a morpholine moiety, similar to this compound, have been investigated for their gastrokinetic activities. These studies focus on developing new therapeutic agents that can enhance gastric emptying, offering potential treatments for gastrointestinal motility disorders (S. Kato et al., 1991).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[2-methoxy-4-(morpholine-4-carbothioyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S/c1-25-18-12-14(20(28)23-8-10-26-11-9-23)2-7-17(18)27-13-19(24)22-16-5-3-15(21)4-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGXHBRBKLSXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.